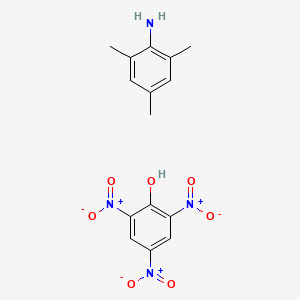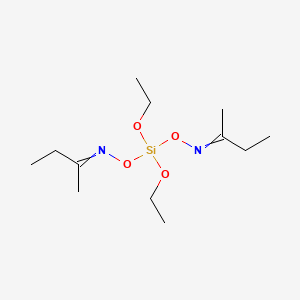
2-Butanone, O,O'-(diethoxysilylene)dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, O,O’-(diethoxysilylene)dioxime is a chemical compound known for its unique structure and properties It is a derivative of 2-butanone, where the oxime groups are bonded to a diethoxysilylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, O,O’-(diethoxysilylene)dioxime typically involves the reaction of 2-butanone with hydroxylamine to form the oxime, followed by the introduction of the diethoxysilylene group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and advanced reaction techniques can enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, O,O’-(diethoxysilylene)dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxime groups, leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2-Butanone, O,O’-(diethoxysilylene)dioxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, coatings, and adhesives, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-Butanone, O,O’-(diethoxysilylene)dioxime exerts its effects involves interactions with specific molecular targets. The oxime groups can form stable complexes with metal ions, influencing various biochemical pathways. The diethoxysilylene moiety can enhance the compound’s stability and reactivity, making it suitable for diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone oxime: A simpler derivative of 2-butanone with only oxime groups.
Diethoxysilylene derivatives: Compounds with similar diethoxysilylene groups but different organic moieties.
Uniqueness
2-Butanone, O,O’-(diethoxysilylene)dioxime stands out due to its combination of oxime and diethoxysilylene groups, providing unique reactivity and stability. This makes it a valuable compound for specialized applications in synthesis and material science.
Propiedades
Número CAS |
93917-75-0 |
|---|---|
Fórmula molecular |
C12H26N2O4Si |
Peso molecular |
290.43 g/mol |
Nombre IUPAC |
bis(butan-2-ylideneamino) diethyl silicate |
InChI |
InChI=1S/C12H26N2O4Si/c1-7-11(5)13-17-19(15-9-3,16-10-4)18-14-12(6)8-2/h7-10H2,1-6H3 |
Clave InChI |
HEZFQVMOIROEFN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NO[Si](OCC)(OCC)ON=C(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


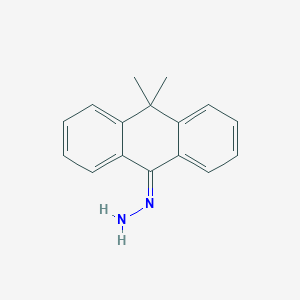

![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)

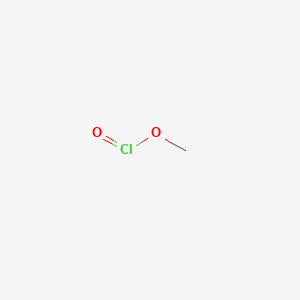

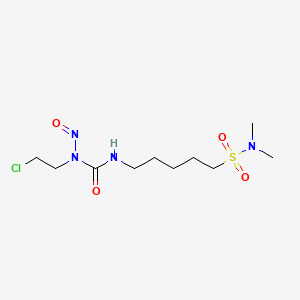
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)

![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
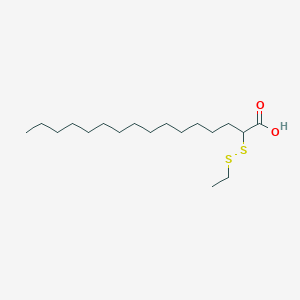
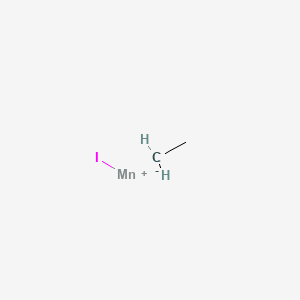
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
